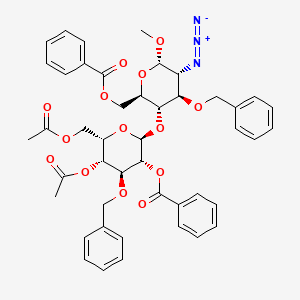
(2S,3R,4S,5R,6S)-5-acetoxy-6-(acetoxymethyl)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)tetrahydro-2H-pyran-3-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S,3R,4S,5R,6S)-5-acetoxy-6-(acetoxymethyl)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)tetrahydro-2H-pyran-3-yl benzoate” is a complex organic molecule with multiple functional groups, including acetoxy, azido, benzyloxy, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including protection and deprotection of functional groups, selective acetylation, and azidation reactions. The starting materials are often simple sugars or other polyhydroxy compounds, which are then modified through a series of chemical reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the number of steps. This can include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine.
Substitution: The acetoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction of the azido group can produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: The compound may have potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4S,5R,6S)-5-acetoxy-6-(acetoxymethyl)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)tetrahydro-2H-pyran-3-yl acetate
- (2S,3R,4S,5R,6S)-5-acetoxy-6-(acetoxymethyl)-2-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)tetrahydro-2H-pyran-3-yl methoxybenzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of multiple acetoxy, azido, and benzyloxy groups allows for a wide range of chemical modifications and applications.
Propiedades
Fórmula molecular |
C45H47N3O14 |
|---|---|
Peso molecular |
853.9 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-acetyloxy-6-(acetyloxymethyl)-3-benzoyloxy-4-phenylmethoxyoxan-2-yl]oxy-5-azido-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C45H47N3O14/c1-28(49)54-26-34-38(58-29(2)50)40(56-25-31-18-10-5-11-19-31)41(61-43(52)33-22-14-7-15-23-33)45(60-34)62-37-35(27-57-42(51)32-20-12-6-13-21-32)59-44(53-3)36(47-48-46)39(37)55-24-30-16-8-4-9-17-30/h4-23,34-41,44-45H,24-27H2,1-3H3/t34-,35+,36+,37+,38+,39+,40-,41+,44-,45-/m0/s1 |
Clave InChI |
AFYGDAXFGSLOTO-SZMOFYGASA-N |
SMILES isomérico |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OCC3=CC=CC=C3)N=[N+]=[N-])OC)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OCC3=CC=CC=C3)N=[N+]=[N-])OC)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





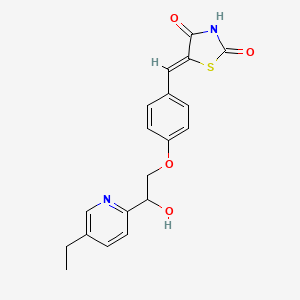
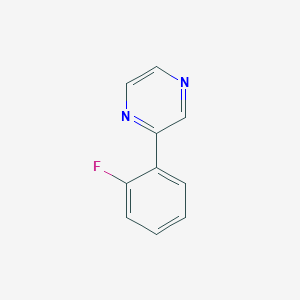

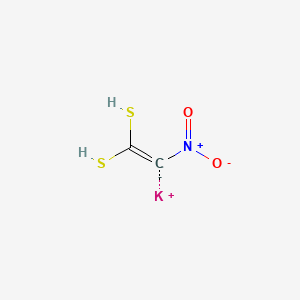
![2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-](/img/structure/B11826278.png)
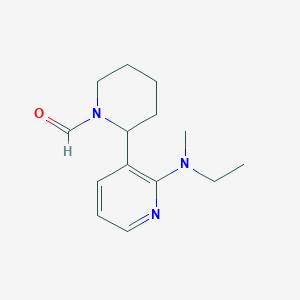
![1-[(1S,6R)-6-iodo-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11826285.png)
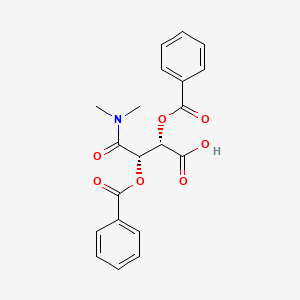
![1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione](/img/structure/B11826316.png)


